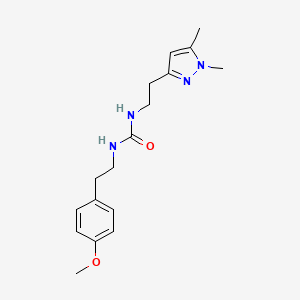
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{16}H_{22}N_{4}O_{2}
- Molecular Weight : 302.37 g/mol
- CAS Number : Not widely reported, but related compounds can be referenced for context.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have shown promising results in vitro against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study involving several pyrazole derivatives, one compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was primarily through apoptosis induction and cell cycle arrest.
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| Pyrazole Derivative A | 5.13 µM | 5.00 µM |
| 5-Fluorouracil | 8.34 µM | 8.53 µM |
The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways:
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Cell Cycle Arrest : Many pyrazole derivatives halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor growth and survival.
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to This compound have shown anti-inflammatory properties. A related study highlighted that certain pyrazole derivatives reduced pro-inflammatory cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for therapeutic application:
- Absorption : Rapidly absorbed with a potential for good bioavailability.
- Distribution : Predicted to have a favorable distribution profile due to its lipophilicity.
- Metabolism : Likely metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Primarily renal excretion expected based on molecular structure.
Table: Pharmacokinetic Properties of Related Compounds
| Compound | C_max (µg/mL) | t½ (h) | Clearance (L/h/kg) | Bioavailability (%) |
|---|---|---|---|---|
| Compound A | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 40.7% |
| Compound B | 108 ± 18 | — | — | 31.8% |
特性
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-12-15(20-21(13)2)9-11-19-17(22)18-10-8-14-4-6-16(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXIAGRKZMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













